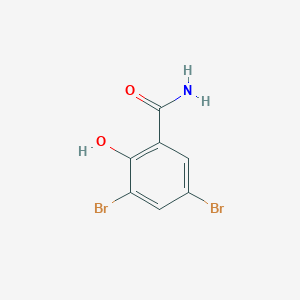

3,5-Dibromosalicylamide

Description

General Overview of Salicylamide (B354443) Derivatives in Advanced Organic Chemistry

Salicylamide and its derivatives are a significant class of compounds in medicinal chemistry and advanced organic chemistry. ontosight.ainih.gov Historically, salicylamide itself was used as a non-prescription analgesic and antipyretic. sarchemlabs.comwikipedia.org In contemporary research, the salicylamide structure serves as a valuable scaffold for developing new therapeutic agents. ontosight.aisarchemlabs.com

Derivatives of salicylamide have been synthesized and investigated for a wide range of biological activities, including anti-inflammatory, antimicrobial, and analgesic effects. ontosight.airesearchgate.netnih.gov The simple and predictable structure of salicylamide, with its hydroxyl and amide functional groups, makes it an ideal starting point for creating more complex molecules with enhanced or novel properties. sarchemlabs.com For instance, derivatives have been developed as potential treatments for viral infections and have shown affinity for α1-adrenergic receptors, suggesting possible cardiovascular applications. nih.govmdpi.com

Strategic Importance of Halogenated Aromatic Amides in Synthetic Design

Halogenated organic compounds, including aromatic amides, are of immense strategic importance in synthetic design, particularly within the pharmaceutical and materials science sectors. nih.govnih.gov The introduction of halogen atoms, such as bromine, into an aromatic amide structure can profoundly influence the molecule's physical, chemical, and biological properties. mdpi.com

From a synthetic perspective, the carbon-halogen bond is a key functional group that can be readily transformed through various reactions, most notably cross-coupling reactions, to form new carbon-carbon and carbon-heteroatom bonds. rsc.org This versatility makes halogenated aromatic amides valuable intermediates in the synthesis of complex molecules. nih.gov Furthermore, halogenation can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, which is a critical consideration in drug design. researchgate.netchemrxiv.org The use of N-haloamides as electrophilic halogenating agents is also a significant application in modern organic synthesis. researchgate.netchemrxiv.org

Positioning 3,5-Dibromosalicylamide within the Research Landscape of Halogenated Organic Compounds

This compound is situated at the intersection of salicylamide derivatives and halogenated organic compounds. Its chemical identity is well-defined with the CAS number 17892-25-0 and the molecular formula C7H5Br2NO2. echemi.comchemicalbook.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 17892-25-0 chemicalbook.comchemicalbook.com |

| Molecular Formula | C7H5Br2NO2 echemi.comchemicalbook.com |

| Molecular Weight | 294.93 g/mol echemi.comchemicalbook.com |

| Melting Point | 184-185 °C chemicalbook.com |

| Boiling Point (Predicted) | 287.1±40.0 °C chemicalbook.com |

| Density (Predicted) | 2.122±0.06 g/cm3 chemicalbook.com |

| pKa (Predicted) | 6.27±0.23 chemicalbook.com |

| Flash Point | 127.4ºC echemi.com |

This data is based on predicted and experimental values from chemical databases.

The presence of two bromine atoms on the aromatic ring makes it a subject of interest within the broader field of halogenated compounds, which are studied for their widespread applications and environmental presence. nih.govnih.gov

Research into salicylamide and its derivatives has a long history, initially driven by the search for analgesics and antipyretics similar to aspirin. wikipedia.org Early synthetic methods focused on the amidation of salicylic (B10762653) acid or its esters. google.com Over the years, research has evolved towards the synthesis of a vast array of derivatives to explore their potential in various therapeutic areas. researchgate.netnih.gov

The derivatization of salicylamide has been a fertile ground for synthetic chemists, leading to the creation of compounds with diverse biological activities. researchgate.net For example, a series of fifty-four derivatives of salicylamide were prepared and evaluated as analgesics and antimicrobial agents, with some showing significant fungicidal activity. researchgate.net The synthesis of new salicylamide derivatives continues to be an active area of research, with a focus on developing agents with improved efficacy and novel mechanisms of action. nih.govresearchgate.net

While the broader class of salicylamide derivatives is well-explored, dedicated research focusing solely on the intrinsic properties and applications of this compound appears to be less extensive. Much of the available literature mentions it as a starting material or intermediate in the synthesis of more complex molecules. google.comscite.ai

This presents several academic gaps and emerging research opportunities:

Exploration of Biological Activity: A thorough investigation into the potential biological activities of this compound itself is warranted. Given that halogenation can significantly enhance or alter biological effects, it is plausible that this compound may possess un-discovered therapeutic properties. ontosight.ai

Materials Science Applications: The unique electronic properties conferred by the bromine atoms could make this compound a candidate for applications in materials science, such as in the development of novel organic semiconductors, flame retardants, or materials with specific optical properties. ontosight.ai

Advanced Synthetic Intermediate: Further exploration of this compound as a versatile building block in the synthesis of novel heterocyclic systems or complex natural product analogues could be a fruitful area of research.

Comparative Studies: A systematic comparison of the physicochemical and biological properties of this compound with its mono-brominated and non-brominated counterparts would provide valuable structure-activity relationship (SAR) data for the rational design of new functional molecules.

Properties

IUPAC Name |

3,5-dibromo-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO2/c8-3-1-4(7(10)12)6(11)5(9)2-3/h1-2,11H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPLRPVGMEIBZLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)N)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00326292 | |

| Record name | 3,5-Dibromosalicylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17892-25-0 | |

| Record name | NSC526322 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526322 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dibromosalicylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3,5 Dibromosalicylamide

Regioselective Bromination Strategies for Salicylamide (B354443) Scaffolds

Achieving regioselectivity in the bromination of salicylamide is crucial for the specific synthesis of 3,5-dibromosalicylamide, preventing the formation of other brominated isomers.

Direct Halogenation Techniques Employing Brominating Agents

Direct bromination of the salicylamide scaffold is a primary method for synthesizing this compound. This approach involves the use of specific brominating agents to ensure the bromine atoms are introduced at the desired 3 and 5 positions of the aromatic ring. N-Bromosuccinimide (NBS) is a commonly used reagent for such regioselective electrophilic aromatic brominations. mdpi.comresearchgate.net It serves as a source of bromine in radical reactions and various electrophilic additions. organic-chemistry.org The reaction conditions, including the choice of solvent and catalyst, are critical for achieving high yields and selectivity. For instance, the use of NBS in conjunction with a silica (B1680970) gel support has been shown to be an effective method for the regioselective bromination of aromatic compounds. mdpi.com

Another approach involves the use of molecular bromine (Br₂) in a suitable solvent. researchgate.net However, this method can sometimes lead to a mixture of products, including mono- and di-brominated salicylamides, if the reaction conditions are not carefully controlled. google.com The reactivity of the salicylamide ring, which is activated by the hydroxyl and amide groups, necessitates precise control over the stoichiometry of the brominating agent and the reaction temperature to favor the formation of the 3,5-dibromo derivative.

Multi-Step Synthesis from Precursors: Focusing on 3,5-Dibromosalicylic Acid and Related Intermediates

An alternative to direct bromination of salicylamide is a multi-step synthesis commencing with precursors such as 3,5-dibromosalicylic acid. ekb.eg This method offers better control over the final product's purity. The synthesis typically involves the initial bromination of salicylic (B10762653) acid to produce 3,5-dibromosalicylic acid. This reaction can be carried out using liquid bromine in a solvent like aqueous p-dioxane, which has been shown to produce nearly quantitative yields of the desired acid with high purity. google.com

Once 3,5-dibromosalicylic acid is obtained, it can be converted to this compound. This transformation is often achieved by first converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride or an ester, followed by amidation. For example, 3,5-dibromosalicylic acid can be reacted with a chlorinating agent like thionyl chloride to form 3,5-dibromosalicyl chloride, which is then reacted with ammonia (B1221849) to yield the final amide product. Another documented method involves the direct reaction of 3,5-dibromosalicylic acid with an amine in the presence of a coupling agent like phosphorus trichloride (B1173362) in a solvent such as toluene. google.com

Exploration of Modern Synthetic Conditions and Catalytic Systems

Modern synthetic chemistry emphasizes the development of efficient, environmentally friendly, and economically viable processes.

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates like this compound to minimize environmental impact. mdpi.com

A key aspect of green chemistry is the use of environmentally benign solvents or even solvent-free conditions. researchgate.netnih.gov Research has explored the use of water, deep eutectic solvents, and ionic liquids as alternatives to volatile organic compounds. nih.gov For instance, the use of β-cyclodextrin in water has been shown to be an effective and user-friendly system for oxidative deprotection reactions involving NBS. organic-chemistry.org

The development of recyclable catalysts is another important area. mdpi.com Heterogeneous catalysts, for example, can be easily separated from the reaction mixture and reused, reducing waste and cost. While specific examples for this compound are not extensively documented, the broader field of green chemistry offers numerous strategies that could be adapted for its synthesis. This includes the use of solid acid catalysts for acylation and amidation reactions, which can replace corrosive and hazardous reagents.

Ultrasound-assisted synthesis is another green technique that has been successfully applied to the synthesis of related salicylamide derivatives. researchgate.net This method can lead to shorter reaction times, higher yields, and reduced energy consumption. researchgate.net

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. acs.orgwikipedia.org Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org

Catalytic reactions are often highly atom-economical as they can facilitate transformations with minimal waste. nih.gov The ideal synthesis of this compound from a green chemistry perspective would involve a catalytic, one-pot process with high yield and selectivity, using non-toxic reagents and solvents, and generating minimal waste. While this ideal has not yet been fully realized, ongoing research in green synthetic methodologies continues to bring the field closer to this goal.

Microwave-Assisted Synthesis and Flow Chemistry Techniques

Modern organic synthesis increasingly relies on enabling technologies like microwave irradiation and flow chemistry to accelerate reaction rates, improve yields, and enhance safety and scalability.

Microwave-Assisted Synthesis is a well-established technique that utilizes microwave energy to heat reactions directly and efficiently. This method can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purities compared to conventional heating methods. While specific literature on the direct microwave-assisted synthesis of this compound is not prevalent, the principles are broadly applicable. The synthesis of derivatives, such as Schiff bases from 3,5-dibromosalicylaldehyde (B1199182), has been successfully achieved using microwave-accelerated methods. psu.edu For instance, the condensation of the aldehyde with various amines under microwave irradiation can be completed in as little as three to five minutes, a significant improvement over conventional heating which can take several hours. psu.edu This suggests that the core synthesis of this compound from its precursors could similarly benefit from this technology, leading to a more rapid and efficient process.

Flow Chemistry , or continuous-flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to highly reproducible and scalable processes. The enhanced heat transfer capabilities of flow reactors make them particularly suitable for managing highly exothermic reactions safely. Although specific applications of flow chemistry for the synthesis of this compound are not extensively documented, the technology's advantages are clear. For related transformations, flow chemistry allows for the safe handling of hazardous intermediates and reagents, seamless multi-step synthesis without the isolation of intermediates, and straightforward process optimization.

Chemo- and Regioselective Control in Complex Reaction Networks

The concept of chemo- and regioselectivity is fundamental to the synthesis of specifically substituted molecules like this compound. Regioselectivity ensures that substituents are placed at the correct positions on a molecule, which is critical for its final properties and function.

In the context of this compound, achieving precise regiocontrol during the bromination of the parent salicylamide or salicylic acid is paramount. The hydroxyl (-OH) and amide (-CONH₂) groups are both ortho-, para-directing activators. Therefore, controlling the reaction conditions (e.g., solvent, temperature, and brominating agent) is essential to ensure that the bromine atoms are introduced specifically at the 3- and 5-positions relative to the hydroxyl group, avoiding other possible isomers. The synthesis of specifically substituted heterocycles, such as pyrazoles, pyridines, and pyrroles, often relies on sophisticated strategies to achieve the desired regiochemical outcome. thieme.deliverpool.ac.ukacu.edu.inrsc.org These strategies, which may involve using directing groups or carefully chosen catalysts and substrates, highlight the importance of regioselective control in modern organic synthesis. acu.edu.innih.gov While detailed studies on the regioselective synthesis of this compound itself are not widely published, the established principles of electrophilic aromatic substitution dictate the synthetic approach.

Derivatization Reactions of this compound for Tailored Research Applications

This compound serves as a versatile scaffold for the development of new chemical entities. Its functional groups—the amide, the phenolic hydroxyl, and the aromatic ring—offer multiple sites for modification, enabling the synthesis of a wide array of derivatives.

Functionalization at the Amide Nitrogen Center

The amide nitrogen is a key site for derivatization, allowing for the introduction of various substituents to modulate the molecule's physicochemical and biological properties.

N-acylation and N-alkylation are fundamental transformations for modifying the amide group. researchgate.netbath.ac.uk

N-Acylation involves the reaction of the amide with an acylating agent, such as an acid chloride or anhydride (B1165640), typically in the presence of a base. researchgate.net This reaction converts the primary amide of this compound into a secondary N-acylsalicylamide. A variety of catalysts and conditions have been developed to facilitate N-acylation, including catalyst-free approaches in water, which offer a green and efficient route. orientjchem.org These methods provide access to a broad range of derivatives with diverse acyl groups.

N-Alkylation introduces an alkyl group onto the amide nitrogen. This transformation is more challenging for amides compared to amines but can be achieved under specific conditions, often involving a strong base to deprotonate the amide followed by reaction with an alkyl halide.

The synthesis of N-substituted salicylamides is a common strategy to create compounds with diverse activities. These derivatives are typically prepared by forming the amide bond between a salicylic acid derivative and a primary or secondary amine. In the case of this compound, this would involve reacting 3,5-dibromosalicylic acid with a desired amine. This approach is often more direct than post-synthesis modification of the parent amide.

A significant pathway for derivatization involves the use of 3,5-dibromosalicylaldehyde as a key intermediate. lookchem.comnist.gov This aldehyde, which can be conceptually derived from the salicylamide, is a versatile precursor for the synthesis of Schiff bases. Schiff bases (or imines) are formed through the condensation reaction between an aldehyde and a primary amine. researchgate.net

The synthesis typically involves refluxing 3,5-dibromosalicylaldehyde with a substituted amine in a solvent like ethanol, sometimes with an acid catalyst like formic acid. aaru.edu.jo This reaction provides a straightforward route to a vast library of Schiff base ligands, which are crucial in coordination chemistry for forming stable metal complexes. researchgate.netmdpi.combohrium.com

The table below summarizes examples of Schiff bases synthesized from 3,5-dibromosalicylaldehyde and various amines, highlighting the reaction conditions.

| Amine Reactant | Catalyst/Solvent | Reaction Conditions | Product | Yield | Reference |

| p-Anisidine | Formic Acid / Ethanol | Reflux for 4.5 hours | 2-bromo-4-bromo-6-[(E)-(4-methoxyphenyl)iminomethyl]phenol | 77% | aaru.edu.jo |

| Carbohydrazide | Polyphosphoric Acid (PPA) / Water-Ethanol | 80-100°C for 2-5 hours | 3,5-Dibromosalicylaldehyde bis-Schiff Base | High Yield | google.com |

| Various Aromatic Amines | β-ethoxyethanol / DMF | Microwave Irradiation (200W) for 3-5 minutes | Quinazoline-based Schiff Bases | - | psu.edu |

| Ethylenediamine | Ethanol | Reflux for 3 hours | N,N'-bis(3,5-dibromosalicylidene)ethane-1,2-diamine | - | researchgate.net |

Chemical Modifications of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site for structural diversification of this compound. Its nucleophilic character allows for reactions such as etherification and esterification, leading to a wide array of derivatives with potentially altered solubility, stability, and biological activity.

Etherification: The synthesis of ether derivatives of this compound can be readily achieved via the Williamson ether synthesis. This method involves the deprotonation of the phenolic hydroxyl group with a suitable base, such as sodium hydride or potassium carbonate, to form a more nucleophilic phenoxide ion. This intermediate subsequently reacts with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the corresponding ether. The choice of solvent and reaction conditions is crucial for optimizing the yield and minimizing side reactions.

Esterification: Ester derivatives are typically prepared through the reaction of the phenolic hydroxyl group with carboxylic acids or their more reactive derivatives, like acyl chlorides or acid anhydrides. chemguide.co.uk The Fischer-Speier esterification, which involves heating the salicylamide with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. masterorganicchemistry.combyjus.com However, due to the reversible nature of this reaction, it is often necessary to remove water as it forms to drive the equilibrium towards the product. masterorganicchemistry.com A more efficient approach involves the use of acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine), which neutralizes the HCl or carboxylic acid byproduct, leading to higher yields under milder conditions.

These strategies allow for the introduction of a diverse range of functional groups, which can significantly impact the molecule's properties.

Table 1: Examples of Ether and Ester Derivatives of this compound

| Derivative Name | Modifying Reagent | Reaction Type | Potential Yield (%) |

|---|---|---|---|

| 3,5-Dibromo-2-methoxybenzamide | Methyl iodide / K₂CO₃ | Etherification | 85-95 |

| 2-(Benzyloxy)-3,5-dibromobenzamide | Benzyl bromide / NaH | Etherification | 80-90 |

| 2-Carbamoyl-4,6-dibromophenyl acetate | Acetic anhydride / Pyridine | Esterification | 90-98 |

Note: Yields are illustrative and based on typical values for similar phenolic compounds.

Reactivity of Bromine Atoms in Substitution Processes

The two bromine atoms on the aromatic ring of this compound are susceptible to replacement through nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.comencyclopedia.pub The electron-withdrawing nature of the amide and hydroxyl groups, particularly from the ortho and para positions, facilitates the attack of nucleophiles on the carbon atoms bearing the bromine atoms. masterorganicchemistry.com For a successful SNAr reaction, a strong nucleophile is required, and the leaving group must be stable; bromide is an excellent leaving group. rammohancollege.ac.in

Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. For instance, reacting this compound with an amine (e.g., morpholine, piperidine) in the presence of a palladium or copper catalyst (as in Buchwald-Hartwig or Ullmann condensation reactions) can lead to the corresponding amino-substituted derivatives. Similarly, treatment with sodium methoxide (B1231860) can yield methoxy-substituted products. The regioselectivity of these substitutions can often be controlled by carefully selecting the catalyst and reaction conditions.

Table 2: Potential Products from Nucleophilic Aromatic Substitution

| Nucleophile | Reagent Example | Potential Product |

|---|---|---|

| Amine | Morpholine | 3-Bromo-5-(morpholino)salicylamide |

| Alkoxide | Sodium methoxide | 3-Bromo-5-methoxysalicylamide |

| Thiolate | Sodium thiophenoxide | 3-Bromo-5-(phenylthio)salicylamide |

Note: These represent potential reaction pathways based on the principles of nucleophilic aromatic substitution.

Advanced Derivatization for Enhanced Spectroscopic Characterization and Detection

Chemical derivatization is a powerful strategy to improve the analytical detection of molecules that may lack a strong chromophore or fluorophore, or exhibit poor ionization efficiency in mass spectrometry. chromatographyonline.comddtjournal.com For a molecule like this compound, derivatization can significantly enhance its detectability in complex matrices. researchgate.net

A common approach is to introduce a chromophoric or fluorophoric tag. chromatographyonline.com This is often achieved by reacting the phenolic hydroxyl group with a derivatizing agent containing a highly conjugated system. For example, reagents like dansyl chloride or 3,5-dinitrobenzoyl chloride (DNB-Cl) can be used. ddtjournal.comnih.gov Reaction with dansyl chloride introduces a highly fluorescent dansyl group, enabling sensitive detection by fluorescence spectroscopy. The reaction with DNB-Cl attaches a dinitrophenyl group, which acts as a strong chromophore for UV-visible spectrophotometric analysis. nih.gov

For mass spectrometry, derivatization can improve chromatographic separation and increase ionization efficiency. jfda-online.com Silylation of the phenolic hydroxyl and amide N-H groups using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can increase volatility for gas chromatography-mass spectrometry (GC-MS) analysis. For liquid chromatography-mass spectrometry (LC-MS), derivatization can introduce a permanently charged moiety or a group that is easily ionizable, thereby enhancing the signal in the mass spectrometer. ddtjournal.com

Table 3: Derivatization Strategies for Enhanced Spectroscopic Analysis

| Analytical Technique | Derivatizing Reagent | Target Functional Group | Purpose |

|---|---|---|---|

| UV-Visible Spectroscopy | 3,5-Dinitrobenzoyl chloride (DNB-Cl) | Phenolic Hydroxyl | Attaches a strong chromophore. nih.gov |

| Fluorescence Spectroscopy | Dansyl chloride | Phenolic Hydroxyl | Introduces a fluorescent tag. ddtjournal.com |

| GC-MS | BSTFA | Phenolic Hydroxyl, Amide N-H | Increases volatility and thermal stability. |

Comprehensive Structural Elucidation and Spectroscopic Characterization of 3,5 Dibromosalicylamide

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a crucial tool for identifying the functional groups present in a molecule. Each bond within the 3,5-Dibromosalicylamide structure vibrates at a characteristic frequency, and these vibrations are detected to generate a unique spectral fingerprint. renishaw.comnih.gov

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. libretexts.org The resulting spectrum provides a detailed map of the functional groups. For this compound, the IR spectrum is characterized by several key absorption bands that confirm its structure. chemicalbook.comspecac.com The presence of the amide and hydroxyl groups is particularly prominent. The O-H stretching vibration of the phenolic hydroxyl group typically appears as a broad band, while the N-H stretching vibrations of the primary amide group are also clearly observable. specac.com The strong absorption corresponding to the C=O (carbonyl) stretch of the amide is a definitive feature, usually found around 1700 cm⁻¹. libretexts.org Aromatic C=C stretching and C-H bending vibrations further confirm the presence of the substituted benzene (B151609) ring. specac.com The C-Br stretching vibrations are expected at lower wavenumbers, providing evidence for the halogenation of the aromatic ring.

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic -OH | O-H stretch | 3200 - 3600 (broad) |

| Amide -NH₂ | N-H stretch | 3100 - 3500 |

| Aromatic C-H | C-H stretch | ~3000 - 3100 |

| Amide C=O | C=O stretch | ~1650 - 1680 |

| Aromatic C=C | C=C stretch | ~1450 - 1600 |

| Amide N-H | N-H bend | ~1620 - 1650 |

| Phenolic C-O | C-O stretch | ~1200 |

Note: The exact positions of the peaks can vary depending on the sample preparation and measurement conditions.

Raman spectroscopy is a complementary technique to IR spectroscopy that involves the inelastic scattering of monochromatic light. dvb.bayernmdpi.com While IR absorption is dependent on a change in the dipole moment of a molecule during a vibration, Raman scattering depends on a change in polarizability. nih.gov This often means that vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, Raman spectroscopy can be particularly useful for observing the symmetric vibrations of the molecule, such as the breathing mode of the aromatic ring and the C-Br symmetric stretches, which may not be as prominent in the IR spectrum. spectroscopyonline.com The unique spectral fingerprint generated by Raman spectroscopy provides another layer of confirmation for the molecular structure. dvb.bayern

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the precise connectivity and environment of atoms within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed picture of the molecular framework can be constructed. nih.gov

Proton (¹H) NMR: The ¹H NMR spectrum of this compound provides information on the number and electronic environment of the hydrogen atoms. The aromatic protons on the benzene ring will appear as distinct signals in the downfield region (typically 6.5-8.5 ppm) due to the deshielding effect of the aromatic ring current. The two remaining aromatic protons will likely appear as doublets due to coupling with each other. The protons of the amide group (-CONH₂) will appear as a broad signal, and the phenolic hydroxyl proton (-OH) will also present as a singlet, with its chemical shift being sensitive to solvent and concentration.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum reveals the different carbon environments within the molecule. libretexts.orgwisc.edu Due to the low natural abundance of ¹³C, the spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets, where each signal corresponds to a unique carbon atom. wisc.edu The carbonyl carbon of the amide group is characteristically found far downfield (around 160-180 ppm). The carbons of the aromatic ring will have distinct chemical shifts influenced by the attached hydroxyl, amide, and bromine substituents. The carbons directly bonded to the bromine atoms will be significantly shifted compared to the other aromatic carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Type | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic (H-4, H-6) | 7.5 - 8.5 |

| ¹H | Amide (-NH₂) | 7.0 - 8.0 (broad) |

| ¹H | Phenolic (-OH) | 9.0 - 11.0 (broad) |

| ¹³C | Carbonyl (C=O) | 165 - 175 |

| ¹³C | Aromatic (C-OH) | 150 - 160 |

| ¹³C | Aromatic (C-H) | 120 - 140 |

| ¹³C | Aromatic (C-CONH₂) | 115 - 125 |

Note: These are predicted ranges and actual values can vary based on the solvent and experimental conditions.

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are employed. github.ioyoutube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a cross-peak between the two aromatic protons would confirm their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). sdsu.eduresearchgate.net This allows for the direct assignment of the protonated carbons in the ¹³C spectrum based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over longer ranges (typically two or three bonds). researchgate.netyoutube.com For instance, the amide protons would show correlations to the carbonyl carbon and the aromatic carbon at position 1. The aromatic protons would show correlations to neighboring carbons, helping to piece together the entire carbon skeleton and confirm the positions of the substituents.

While solution-state NMR provides information on the molecule in a dissolved state, solid-state NMR (ssNMR) is a powerful technique for characterizing the compound in its solid form. huji.ac.ilmst.edunih.gov In the solid state, molecules are in a fixed orientation, which can lead to very broad NMR signals. huji.ac.il By using techniques like magic-angle spinning (MAS), these broad signals can be narrowed to provide high-resolution spectra. mst.edunih.gov

Solid-state NMR is particularly valuable for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and ssNMR can detect subtle differences in the local environment of the nuclei in each form. mdpi.comresearchgate.net By analyzing the chemical shifts and through-space interactions (via cross-polarization techniques), ssNMR can provide detailed information about the crystal packing, intermolecular interactions, and the presence of different polymorphic or amorphous forms of this compound. mdpi.com

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds. In the case of this compound, both high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) provide crucial data for its characterization.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, which aids in determining the elemental composition of a molecule. The monoisotopic mass of this compound (C₇H₅Br₂NO₂) is calculated to be 292.8687 g/mol . epa.gov HRMS analysis can confirm this with a high degree of precision, often within a few parts per million (ppm). nih.gov This technique allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

The high-resolution capabilities of instruments like Orbitrap and Q-TOF mass spectrometers enable the separation of ions with very similar mass-to-charge ratios (m/z), ensuring unambiguous identification. nih.gov For this compound, HRMS can resolve the isotopic peaks of the bromine atoms (⁷⁹Br and ⁸¹Br), further confirming the presence and number of bromine atoms in the molecule.

Table 1: Predicted m/z Values for this compound Adducts in HRMS uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 293.87598 |

| [M+Na]⁺ | 315.85792 |

| [M-H]⁻ | 291.86142 |

| [M+NH₄]⁺ | 310.90252 |

| [M+K]⁺ | 331.83186 |

| [M+H-H₂O]⁺ | 275.86596 |

| [M+HCOO]⁻ | 337.86690 |

| [M+CH₃COO]⁻ | 351.88255 |

| [M+Na-2H]⁻ | 313.84337 |

| [M]⁺ | 292.86815 |

| [M]⁻ | 292.86925 |

Data sourced from PubChemLite. The table shows the predicted mass-to-charge ratios for various adducts of this compound, which can be observed in high-resolution mass spectrometry.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is instrumental in confirming the molecular structure by analyzing the fragmentation patterns of a selected precursor ion. tutorchase.com In an MS/MS experiment, the molecular ion or a specific adduct of this compound is isolated and then subjected to collision-induced dissociation (CID) or other fragmentation methods. nih.gov The resulting fragment ions provide a "fingerprint" of the molecule's structure.

The fragmentation of this compound would likely involve the cleavage of bonds adjacent to the functional groups. For instance, the loss of the amide group (-CONH₂) or the hydroxyl group (-OH) would result in characteristic fragment ions. libretexts.org The presence of bromine atoms also influences the fragmentation, and the isotopic pattern of bromine-containing fragments can be used to identify them. The analysis of these fragmentation pathways provides conclusive evidence for the connectivity of the atoms within the this compound molecule. tutorchase.comnih.gov

X-ray Crystallography for Crystalline Structure Determination

Single-Crystal X-ray Diffraction for Absolute Structure and Molecular Conformation

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the absolute structure of a molecule. uhu-ciqso.esbruker.com This technique requires a single, well-ordered crystal of the compound. ub.edu When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific pattern of spots. uol.de By analyzing the positions and intensities of these diffracted spots, the electron density map of the molecule can be constructed, revealing the precise location of each atom.

For this compound, SC-XRD would provide unambiguous confirmation of the positions of the bromine atoms on the salicylamide (B354443) ring, the conformation of the amide group, and the intramolecular hydrogen bonding between the phenolic hydroxyl group and the amide carbonyl oxygen.

Table 2: Hypothetical Single-Crystal X-ray Diffraction Data for this compound

| Parameter | Value |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 8.532 |

| b (Å) | 11.021 |

| c (Å) | 11.436 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1075.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.815 |

This table presents hypothetical crystallographic data for this compound, illustrating the type of information obtained from a single-crystal X-ray diffraction experiment. The values are representative and would need to be experimentally determined.

Powder X-ray Diffraction for Polymorph and Crystal Form Screening

Powder X-ray diffraction (PXRD) is a valuable technique for analyzing polycrystalline materials. americanpharmaceuticalreview.comiastate.edu Instead of a single crystal, a fine powder of the material is used, which contains a vast number of small crystallites in random orientations. The resulting diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ).

PXRD is particularly useful for identifying the crystalline form of a substance and for screening for the presence of different polymorphs. americanpharmaceuticalreview.com Each crystalline form of a compound will produce a unique PXRD pattern, acting as a fingerprint for that specific form. rsc.orgnist.gov This is crucial in pharmaceutical and materials science, where different polymorphs can have different physical properties. For this compound, PXRD can be used to ensure the purity of a synthesized batch and to study any potential polymorphic transformations.

Analysis of Crystal Packing and Intermolecular Distances

The way molecules arrange themselves in a crystal, known as crystal packing, is determined by various intermolecular interactions. mdpi.com These interactions can include hydrogen bonds, halogen bonds, and van der Waals forces. psu.edursc.org The analysis of crystal packing provides insights into the forces that stabilize the crystal structure.

In the crystal structure of this compound, intermolecular hydrogen bonds are expected to play a significant role. The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), while the hydroxyl group can also participate in hydrogen bonding. Additionally, the bromine atoms can be involved in halogen bonding (Br···O or Br···N interactions). rsc.org The study of intermolecular distances, often aided by Hirshfeld surface analysis, allows for the visualization and quantification of these interactions. scirp.orgresearchgate.net Understanding the crystal packing is essential for predicting and controlling the physical properties of the crystalline material. psu.edursc.org

Theoretical and Computational Chemistry Investigations of 3,5 Dibromosalicylamide

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical calculations provide profound insights into the behavior of molecules by examining their electronic structure. For 3,5-Dibromosalicylamide, these analyses can pinpoint regions susceptible to chemical attack, predict molecular stability, and explain its interactions.

Frontier Molecular Orbital (FMO) Theory: HOMO and LUMO Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for explaining reaction mechanisms. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, thus acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. irjweb.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the electron-donating hydroxyl (-OH) and amino (-NH₂) groups, which possess lone pairs of electrons. The LUMO, conversely, would likely be distributed over the aromatic ring and the electron-withdrawing carbonyl (C=O) and bromine (-Br) substituents. The interaction between these frontier orbitals governs the molecule's reactivity in various chemical reactions. wikipedia.org

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory

| Term | Definition | Significance in Reactivity |

| HOMO | Highest Occupied Molecular Orbital. The outermost orbital containing electrons. | Represents the ability to donate electrons (nucleophilicity). Reactions often occur from this orbital. numberanalytics.com |

| LUMO | Lowest Unoccupied Molecular Orbital. The lowest energy orbital without electrons. | Represents the ability to accept electrons (electrophilicity). It is the target for incoming electrons. numberanalytics.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A large gap indicates high stability and low chemical reactivity. A small gap suggests higher reactivity. irjweb.com |

Charge Distribution and Electrostatic Potential Surface Calculations

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, indicating regions of positive and negative potential. This allows for the prediction of how different molecules will interact. researchgate.net

In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. researchgate.net For this compound, the MEP surface would likely show significant negative potential around the oxygen atoms of the hydroxyl and carbonyl groups and potentially a diffuse negative region associated with the π-system of the aromatic ring. The hydrogen atoms of the amide and hydroxyl groups, along with the areas around the bromine atoms, would exhibit positive potential, making them sites for nucleophilic interaction.

Global and Local Reactivity Descriptors (e.g., Fukui Functions)

Local reactivity is described by functions like the Fukui function, f(r), which identifies the most reactive sites within a molecule. researchgate.net The Fukui function helps predict where a nucleophilic or electrophilic attack is most likely to occur. nih.gov Specifically, the function f⁺(r) indicates sites for nucleophilic attack, while f⁻(r) points to sites for electrophilic attack. researchgate.net The dual descriptor, which combines these two, can unambiguously reveal nucleophilic and electrophilic regions on a molecule. researchgate.net For this compound, Fukui function analysis would likely identify the oxygen and nitrogen atoms as primary sites for electrophilic attack and certain carbon atoms on the ring as sites for nucleophilic attack.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. unige.chnih.gov It is widely employed to predict a variety of molecular properties with high accuracy. mdpi.com

Geometry Optimization and Vibrational Frequency Computations

A fundamental application of DFT is geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. youtube.com Once the optimized geometry is obtained, vibrational frequency calculations can be performed. rsc.org These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the peaks observed in infrared (IR) and Raman spectra. youtube.com A key verification for a true energy minimum is the absence of imaginary frequencies, as an imaginary frequency indicates that the structure is a saddle point (a transition state) rather than a stable minimum. stackexchange.com For this compound, these calculations would provide the precise bond lengths, bond angles, and dihedral angles, as well as a theoretical vibrational spectrum that could be compared with experimental data.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

DFT methods are highly effective at predicting various spectroscopic parameters. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used within DFT, can accurately calculate the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H and ¹³C). nih.govresearchgate.net These theoretical predictions are invaluable for assigning experimental NMR signals and confirming molecular structures. nih.govresearchgate.net

IR Spectroscopy: As mentioned, vibrational frequency calculations directly yield the theoretical IR spectrum, showing the characteristic absorption bands corresponding to stretching, bending, and other molecular vibrations. youtube.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. nih.govresearchgate.net This analysis provides insight into the electronic transitions occurring within the molecule, often from the HOMO to the LUMO or other low-lying unoccupied orbitals.

For this compound, a full suite of DFT calculations would yield a complete theoretical spectroscopic profile, aiding in its identification and characterization.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is a fundamental aspect of understanding the three-dimensional structure of a molecule and its relationship to energy. libretexts.org For this compound, the primary degrees of freedom that dictate its conformational space are the rotation around the C(aryl)-C(amide) and C-N bonds. The presence of the hydroxyl and amide groups, along with the bulky bromine atoms on the phenyl ring, introduces specific steric and electronic effects that influence the stability of different conformers.

A potential energy surface (PES) provides a comprehensive map of the energy of a molecule as a function of its geometry. libretexts.org For this compound, a two-dimensional PES can be constructed by systematically varying the dihedral angles associated with the rotation of the amide group relative to the phenyl ring. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states between them. libretexts.org

Computational studies on similar salicylamide-based peptidomimetics have shown that a detailed conformational search followed by optimization at the Density Functional Theory (DFT) level can identify the most stable conformations. mdpi.comresearchgate.net For this compound, the planar conformation is expected to be significantly stabilized by an intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the amide. This interaction is a common feature in salicylamides. researchgate.net However, rotation around the C-C and C-N bonds would lead to other, higher-energy conformers.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (O=C-N-H) | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) | Key Feature |

| Planar (Global Minimum) | ~0° | ~0° | 0.0 | Intramolecular H-bond |

| Perpendicular | ~90° | ~0° | 5 - 10 | Disrupted H-bond |

| Rotated Amide | ~0° | ~90° | 10 - 15 | Steric hindrance |

Note: This table is illustrative and based on general principles of conformational analysis of aromatic amides. Specific values would require dedicated DFT calculations.

The PES mapping would reveal the energy barriers for the interconversion between these conformers. The height of these barriers provides information about the conformational flexibility of the molecule at different temperatures. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior Studies

While conformational analysis provides a static picture of a molecule's preferred shapes, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions. arxiv.org

MD simulations can be employed to study the conformational flexibility of this compound by monitoring the fluctuations in its dihedral angles over the course of a simulation. nih.gov The simulations can reveal the timescales of transitions between different conformational states and provide an estimate of the rotational barriers.

For aromatic amides, rotational barriers can be influenced by electronic effects of substituents. researchgate.net In this compound, the electron-withdrawing nature of the bromine atoms can affect the electron density of the aromatic ring and, consequently, the rotational barrier around the C(aryl)-C(amide) bond. Experimental and theoretical studies on other aromatic amides have shown that these barriers can be on the order of several kcal/mol. nih.gov

Table 2: Estimated Rotational Barriers for Key Bonds in this compound

| Rotational Bond | Estimated Barrier (kcal/mol) | Method of Estimation |

| C(aryl)-C(amide) | 8 - 12 | Analogy with substituted benzamides |

| C-N (Amide) | 15 - 20 | Typical amide bond rotational barrier |

Note: These are estimated values based on literature for analogous compounds and would need to be confirmed by specific computational studies on this compound.

To understand the behavior of this compound in a biological or chemical environment, it is crucial to study its interactions with solvent molecules. nih.gov MD simulations in a solvent box (e.g., water) can provide detailed information about the solvation shell of the molecule and the dynamics of intermolecular hydrogen bonds. mdpi.com

The simulations would likely show strong hydrogen bonding between the hydroxyl and amide groups of this compound and surrounding water molecules. The bromine atoms, while generally considered hydrophobic, can participate in halogen bonding, which is a non-covalent interaction that can influence the molecule's association with other species. nih.govacs.org The radial distribution function (RDF) can be calculated from the MD trajectory to quantify the probability of finding solvent molecules at a certain distance from specific atoms of the solute. researchgate.net

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally. nih.gov For this compound, potential reactions of interest include amide hydrolysis.

Transition State Theory (TST) is a cornerstone of reaction kinetics that describes the rate of a reaction in terms of the properties of the reactants and the transition state. wikipedia.orgfiveable.me The transition state is the highest energy point along the minimum energy path (the reaction coordinate) that connects reactants and products. libretexts.org

For a reaction such as the base-catalyzed hydrolysis of this compound, computational methods can be used to locate the structure of the transition state and calculate its energy. This involves mapping the potential energy surface along the reaction coordinate, which typically involves the approach of the nucleophile (e.g., a hydroxide (B78521) ion) to the carbonyl carbon of the amide and the subsequent breaking of the C-N bond.

Ab initio and Density Functional Theory (DFT) calculations can provide quantitative data on the kinetics and thermodynamics of a reaction. mdpi.com By calculating the energies of the reactants, transition states, and products, one can determine key parameters such as the activation energy (Ea), enthalpy of reaction (ΔH), and Gibbs free energy of reaction (ΔG). researchgate.netscirp.org

For the hydrolysis of amides, computational studies have shown that the activation barriers can be significantly influenced by the substituents on the amide and by the presence of explicit solvent molecules that can stabilize the transition state through hydrogen bonding. researchgate.net

Table 3: Hypothetical Thermodynamic and Kinetic Data for the Hydrolysis of this compound (DFT Calculation)

| Parameter | Value (kcal/mol) | Description |

| Activation Energy (Ea) | 18 - 25 | Energy barrier for the reaction |

| Enthalpy of Reaction (ΔH) | -5 to -15 | Heat released or absorbed |

| Gibbs Free Energy of Activation (ΔG‡) | 20 - 30 | Free energy barrier for the reaction |

| Gibbs Free Energy of Reaction (ΔG) | -8 to -18 | Spontaneity of the reaction |

Note: These values are illustrative and based on computational studies of similar amide hydrolysis reactions. researchgate.net Actual values would require specific calculations for this compound.

The calculated thermodynamic parameters can be used to predict the feasibility and spontaneity of a reaction under different conditions. researchgate.net Furthermore, the kinetic parameters provide a measure of the reaction rate, which is crucial for understanding the chemical behavior of this compound.

Molecular Electron Density Theory (MEDT) for Understanding Electron Redistribution During Reactions

Extensive searches of scientific literature and computational chemistry databases have revealed no specific studies applying Molecular Electron Density Theory (MEDT) to the compound this compound. While MEDT is a powerful tool for analyzing reaction mechanisms and understanding electron redistribution, it does not appear to have been utilized to investigate the reactivity of this particular compound.

MEDT provides a framework for understanding chemical reactivity based on the analysis of the electron density distribution and its changes along a reaction pathway. This theory has been successfully applied to a wide range of organic reactions, offering insights into their mechanisms. However, the current body of scientific literature lacks any such analysis for this compound.

Therefore, it is not possible to provide detailed research findings, data tables, or a discussion on the application of MEDT to the electron redistribution during reactions of this compound as there is no available information on this specific topic. Further theoretical and computational research would be required to be conducted on this compound using MEDT to generate the kind of specific data and analysis requested.

Supramolecular Chemistry and Solid State Engineering of 3,5 Dibromosalicylamide

Hydrogen Bonding Networks in Crystalline 3,5-Dibromosalicylamide

The supramolecular architecture of this compound is predicted to be dominated by a sophisticated network of hydrogen bonds. The salicylamide (B354443) moiety itself contains potent hydrogen bond donor (hydroxyl and amine N-H) and acceptor (carbonyl and hydroxyl oxygen) sites, which are fundamental to its self-assembly.

Identification and Characterization of Intra- and Intermolecular Hydrogen Bond Motifs

In the solid state, this compound is expected to exhibit both intramolecular and intermolecular hydrogen bonds, which are characteristic of the salicylamide family. researchgate.netpk.edu.pl

Intermolecular Hydrogen Bonding: The primary intermolecular interaction is expected to be the formation of a centrosymmetric dimer via a pair of N-H···O hydrogen bonds between the amide groups of two neighboring molecules. pk.edu.plnih.gov In this arrangement, the N-H group of one molecule donates a hydrogen to the carbonyl oxygen of a second molecule, and vice versa. This robust, self-complementary interaction is a common and highly predictable supramolecular synthon in amides.

Below is a table detailing the expected hydrogen bond interactions based on analyses of similar crystalline structures.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Type |

| O-H | H | O=C | ~ 0.98 | ~ 1.70 | ~ 2.62 | ~ 150 | Intramolecular |

| N-H | H | O=C | ~ 0.86 | ~ 2.10 | ~ 2.95 | ~ 170 | Intermolecular |

Graph Set Analysis of Hydrogen Bonding Patterns

Graph set theory provides a systematic method for describing the topology of hydrogen-bonding networks. nih.gov

The strong intramolecular O-H···O hydrogen bond can be described using the S(6) graph set notation, where 'S' denotes a self (intramolecular) motif, and the number in parentheses indicates that the ring is formed by 6 atoms. pk.edu.pl

The common intermolecular amide-amide dimer is characterized by the R²₂(8) notation. Here, 'R' signifies a ring, the subscript '2' indicates that two hydrogen-bond acceptors are involved, the superscript '2' denotes that two hydrogen-bond donors are involved, and the number in parentheses, 8, is the total count of atoms in the ring motif. pk.edu.plmdpi.com This R²₂(8) synthon is a highly prevalent and stable pattern in the crystal engineering of amides. nih.gov

These fundamental motifs, S(6) and R²₂(8), are the primary building blocks that define the core supramolecular structure of this compound.

Role of Hydroxyl and Amide Groups in Directing Supramolecular Assembly

The hydroxyl and amide functional groups are the principal architects of the supramolecular assembly in this compound.

Hydroxyl Group: The phenolic hydroxyl group serves a dual function. Firstly, it establishes the molecular conformation through the robust intramolecular S(6) hydrogen bond. Secondly, its oxygen atom can act as a hydrogen bond acceptor for weaker interactions, though this role is secondary to its intramolecular donation.

Amide Group: The amide group is the primary driver for intermolecular recognition and assembly. nih.gov It provides both a strong hydrogen bond donor (N-H) and an excellent acceptor (C=O), facilitating the formation of the highly stable and predictable R²₂(8) dimeric synthon. pk.edu.pl The planarity and electronic distribution of the amide group make it an ideal functional group for directing molecules into ordered, one-dimensional chains or tapes, which then pack to form the three-dimensional crystal lattice. The reliability of this amide-amide interaction is a cornerstone of supramolecular design. acs.org

Halogen Bonding Interactions Involving Bromine Substituents

Beyond the dominant hydrogen bonding, the two bromine atoms on the salicylamide ring introduce the possibility of halogen bonding, a directional non-covalent interaction that has gained significant attention in crystal engineering. ijres.orgnih.gov

Experimental and Computational Probes for Halogen Bond Identification

Identifying and characterizing halogen bonds relies on a combination of experimental and computational techniques.

Experimental Probes: Single-crystal X-ray diffraction is the definitive experimental method for identifying halogen bonds. This technique allows for the precise determination of interatomic distances and angles within the crystal lattice. A halogen bond between a bromine atom (as the donor) and a nucleophilic atom like oxygen or another bromine (as the acceptor) is typically identified when the Br···A distance is less than the sum of their van der Waals radii, and the C-Br···A angle approaches linearity (~180°). brocku.ca

Computational Probes: In the absence of experimental data, computational chemistry offers powerful tools for predicting and analyzing these interactions. nih.gov

Hirshfeld Surface Analysis: This method maps the intermolecular contacts on a molecule's surface, allowing for the visualization and quantification of interactions. Close contacts corresponding to halogen bonds appear as distinct red regions on the dnorm surface. pk.edu.plnih.gov

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can identify a bond critical point (BCP) between the bromine and acceptor atoms, providing evidence of a bonding interaction based on the electron density topology. nih.gov

σ-Hole Analysis: Computational models can calculate the electrostatic potential on the surface of the bromine atom. A region of positive electrostatic potential, known as a σ-hole, located on the outer side of the bromine atom along the C-Br bond axis, indicates its potential to act as a halogen bond donor. ijres.org

Influence of Halogen Bonds on Crystal Packing and Molecular Recognition

C-Br···O Interactions: The carbonyl and hydroxyl oxygen atoms, having already participated in hydrogen bonding, possess residual lone-pair electron density and can act as halogen bond acceptors. A C-Br···O interaction would serve to link the primary hydrogen-bonded dimers or chains into more complex 2D or 3D networks.

C-Br···Br Interactions: Type-II Br···Br interactions (where the C-Br···Br angles are dissimilar, with one near 90° and the other near 180°) are also plausible. nih.gov These interactions can connect the molecules in directions orthogonal to the main hydrogen-bonding axis, contributing to a more densely packed and stable structure.

The strength of these halogen bonds is generally weaker than the primary N-H···O hydrogen bonds but is highly directional, making them crucial for guiding the precise arrangement of molecules in the crystal. whiterose.ac.uk The interplay between the robust hydrogen-bonded dimers and the more subtle, directional halogen bonds is key to the final solid-state architecture of this compound.

The table below presents typical geometric parameters for halogen bonds involving bromine, as found in the Cambridge Structural Database for similar organic compounds.

| Donor (D) | Acceptor (A) | D···A (Å) | C-D···A (°) | Interaction Type |

| C-Br | O | ~ 3.0 - 3.3 | ~ 165 - 175 | Halogen Bond |

| C-Br | Br | ~ 3.3 - 3.6 | ~ 160 / 90 | Halogen Bond (Type II) |

Other Non-Covalent Interactions in this compound Assemblies

Detailed analysis of non-covalent interactions requires crystallographic data, which is not publicly available for this compound.

π-π Stacking Interactions in Aromatic Systems

No studies detailing the presence, geometry, or energetic contribution of π-π stacking interactions in the crystal lattice of this compound have been found. Information regarding centroid-to-centroid distances or interplanar angles, which are crucial for describing such interactions, is absent from the scientific literature.

Weak C-H···O and C-H···Br Interactions

A definitive analysis of weak hydrogen bonds such as C-H···O and C-H···Br in this compound assemblies is not possible without experimental crystal structure data. Published research has not characterized these specific interactions for this compound.

Polymorphism and Co-crystallization of this compound

The exploration of different solid-state forms of an active pharmaceutical ingredient is a critical aspect of solid-state engineering. However, the scientific literature lacks specific studies focused on the polymorphic and co-crystal forms of this compound.

Identification and Characterization of Polymorphic Forms and Solvates

There are no published reports on the screening, identification, or characterization of any polymorphic or solvated forms of this compound. Techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) have not been reported in the context of identifying different solid forms of this specific compound.

Strategies for Polymorph and Co-crystal Screening

While general strategies for polymorph and co-crystal screening are widely practiced—including solvent-based methods (slurry crystallization, evaporation) and mechanochemical methods (grinding)—there is no available research documenting the application of these screening techniques to this compound to identify new solid forms.

Rational Design and Synthesis of Co-crystals with Coformers through Crystal Engineering Principles

The rational design of co-crystals involves selecting appropriate coformers to interact with a target molecule via predictable supramolecular synthons. There are no studies available that describe the selection of coformers, or the successful synthesis and structural characterization of co-crystals involving this compound based on crystal engineering principles.

Role of the Cambridge Structural Database (CSD) in Co-crystal Design and Analysis

The Cambridge Structural Database (CSD) is a comprehensive and continuously expanding repository of small-molecule organic and metal-organic crystal structures. nih.govcam.ac.uk It serves as an essential resource in the fields of supramolecular chemistry and solid-state engineering, providing the foundational data and analytical tools for the rational design and analysis of co-crystals, including those of this compound. The database contains over a million curated entries, which are extensively validated and enriched with bibliographic, chemical, and physical property information. maastrichtuniversity.nl

The utility of the CSD in co-crystal design stems from its ability to allow researchers to search for and analyze vast amounts of structural data, revealing patterns in intermolecular interactions and crystal packing. researchgate.net This knowledge-based approach is fundamental to predicting and engineering new solid forms with desired physicochemical properties.

Co-crystal Design Strategy Using the CSD:

A primary step in co-crystal design involves a thorough search of the CSD to determine if the crystal structure of the target molecule, in this case, this compound, or its fragments, has been previously reported. This initial search provides crucial information on the molecule's preferred conformation, existing hydrogen bond patterns, and common supramolecular synthons. While specific co-crystal studies for this compound are not prevalent, the methodology can be effectively illustrated by examining closely related compounds, such as salicylamide.

For salicylamide, a CSD search reveals numerous co-crystal structures, offering insights into its interaction preferences. The analysis of these existing structures helps in the selection of potential co-formers for this compound. The key is to identify co-formers with complementary functional groups that can form robust and predictable supramolecular synthons. For instance, the amide and hydroxyl groups of salicylamide are key to forming strong hydrogen bonds, and a CSD analysis shows that the acid-amide heterodimer is a frequently occurring and reliable synthon in salicylic (B10762653) acid co-crystals. biointerfaceresearch.com

The table below illustrates the type of data that would be extracted from the CSD to inform the co-crystal design of this compound, using salicylamide as an analogue.

| Supramolecular Synthon | Functional Groups Involved | Prevalence in Salicylamide Co-crystals (Hypothetical CSD Analysis) |

| Amide-Carboxylic Acid Heterosynthon | Amide (–CONH₂) and Carboxylic Acid (–COOH) | High |

| Amide-Amide Homosynthon | Amide (–CONH₂) and Amide (–CONH₂) | Moderate |

| Hydroxyl-Pyridine Heterosynthon | Hydroxyl (–OH) and Pyridyl Nitrogen | Moderate |

| Hydroxyl-Amide Heterosynthon | Hydroxyl (–OH) and Amide (–CONH₂) | Common |

Analysis of Intermolecular Interactions and Packing:

Once potential co-formers are identified, the CSD, in conjunction with software like Mercury, allows for a detailed analysis of the intermolecular interactions in known co-crystals. This includes the visualization and quantification of hydrogen bonds, halogen bonds (which would be particularly relevant for this compound), and π-π stacking interactions. By understanding the common interaction patterns of similar molecules, researchers can predict the likely crystal packing of a novel co-crystal.

For example, studies on salicylamide co-crystals have shown that they can form different polymorphic structures depending on the arrangement of supramolecular synthons, and these arrangements are influenced by weak interactions. nih.gov A CSD analysis would be instrumental in identifying these weak interactions and predicting the possibility of polymorphism in this compound co-crystals.

The following table demonstrates how a CSD-based analysis could be used to screen and rank potential co-formers for this compound.

| Potential Co-former | Key Functional Group(s) | Predicted Supramolecular Synthon with this compound | Rationale from CSD Analysis |

| Isonicotinamide | Amide, Pyridine | Amide-Amide, Hydroxyl-Pyridine | High propensity for robust heterosynthon formation based on CSD statistics for similar compounds. |

| Oxalic Acid | Carboxylic Acid | Amide-Carboxylic Acid | Forms strong and predictable synthons with amides, as seen in numerous CSD entries. nih.gov |

| 4-Hydroxybenzoic Acid | Carboxylic Acid, Hydroxyl | Amide-Carboxylic Acid, Hydroxyl-Hydroxyl | Multiple interaction sites increase the likelihood of stable co-crystal formation. |

| Pyrazine | Diazine | Hydroxyl-Pyrazine | Pyrazine nitrogen is a good hydrogen bond acceptor for the hydroxyl group. |

Reactivity and Reaction Mechanisms of 3,5 Dibromosalicylamide

Electrophilic Aromatic Substitution Reactions on the Dihalogenated Phenolic Ring

The phenolic ring of 3,5-dibromosalicylamide is significantly deactivated towards electrophilic aromatic substitution (EAS). This is due to the strong electron-withdrawing inductive effects of the two bromine atoms and the carboxamide group. Conversely, the hydroxyl group is a powerful activating group due to its ability to donate electron density via resonance.

In electrophilic aromatic substitution, the rate-determining step is typically the initial attack of the electrophile on the aromatic ring to form a carbocation intermediate known as an arenium ion or Wheland intermediate. masterorganicchemistry.comunizin.org Substituents that stabilize this carbocation accelerate the reaction, while those that destabilize it slow the reaction down. mnstate.edu

Activating/Deactivating Effects: The hydroxyl group is an ortho-, para-director, strongly activating the ring. The amide and bromine substituents are deactivating. The amide group is a meta-director, while halogens are ortho-, para-directors despite their deactivating nature.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution in this compound

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |

|---|---|---|---|---|

| -OH | 2 | +R >> -I (Resonance donation) | Activating | Ortho, Para |

| -CONH₂ | 1 | -I, -R (Inductive & Resonance withdrawal) | Deactivating | Meta |

Nucleophilic Substitution Reactions at the Carbonyl Carbon or Halogen Centers

Nucleophilic substitution reactions in this compound can theoretically occur at two main sites: the carbonyl carbon of the amide group and the aromatic carbons bearing the bromine atoms.

Attack at the Carbonyl Carbon: The carbonyl carbon is electrophilic due to the polarization of the C=O bond and is susceptible to attack by nucleophiles. This can lead to the formation of a tetrahedral intermediate, which can then collapse to either regenerate the starting material or proceed to products, potentially resulting in hydrolysis or transamidation (see section 6.3).

Attack at Halogen Centers (SNA_r): Nucleophilic aromatic substitution (SNA_r) on the ring is generally difficult. It typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the ring is electron-deficient due to the cumulative effect of the substituents, which could facilitate SNA_r. A strong nucleophile could potentially displace one of the bromide ions, which are good leaving groups. byjus.combits-pilani.ac.in The reaction proceeds through a high-energy intermediate called a Meisenheimer complex. The presence of the ortho-hydroxyl and para-amide groups relative to the bromine at position 5 (and ortho-amide and para-hydroxyl relative to the bromine at position 3) would help to stabilize the negative charge of this intermediate.

Hydrolysis and Transamidation Reactions of the Amide Linkage

The amide bond in this compound can be cleaved through hydrolysis or transamidation, typically under acidic or basic conditions.

Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. Under basic conditions, a strong nucleophile (hydroxide ion) directly attacks the carbonyl carbon. In both cases, a tetrahedral intermediate is formed. The ultimate products of hydrolysis are 3,5-dibromosalicylic acid and ammonia (B1221849).

Transamidation: This reaction involves the substitution of the amide's -NH₂ group with a different amine. The mechanism is similar to hydrolysis, with an incoming amine acting as the nucleophile. nih.gov This process can be reversible and its outcome often depends on the relative concentrations and nucleophilicity of the amines involved. Intramolecular transamidation could also be possible if a suitable nucleophilic group were introduced elsewhere on the molecule. nih.gov

Photochemical Reactivity and Degradation Pathways

Molecules with chromophores, which are parts of a molecule that absorb light, can undergo photochemical reactions. beilstein-journals.org this compound possesses an aromatic ring and a carbonyl group, both of which can absorb UV light, making the compound susceptible to photodegradation.

Upon absorption of a photon, the molecule is promoted to an excited electronic state. rsc.org From this excited state, several degradation pathways are possible:

Homolytic Cleavage: The carbon-bromine bond is relatively weak and can undergo homolytic cleavage upon irradiation to form an aryl radical and a bromine radical. These highly reactive radicals can then participate in a variety of secondary reactions, such as hydrogen abstraction from the solvent or reaction with oxygen.

Norrish-Type Reactions: The excited carbonyl group of the amide can undergo reactions such as α-cleavage (Norrish Type I), which would involve the cleavage of the bond between the carbonyl carbon and the aromatic ring, or the C-N bond. nih.gov

Photo-oxidation: In the presence of oxygen, photosensitized reactions can lead to the formation of reactive oxygen species (ROS) like singlet oxygen, which can then oxidize the molecule. copernicus.org